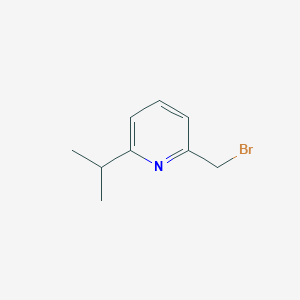

2-(Bromomethyl)-6-(propan-2-yl)pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Bromomethyl)-6-(propan-2-yl)pyridine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic compounds with a six-membered ring containing one nitrogen atom. This particular compound is characterized by the presence of a bromomethyl group at the second position and an isopropyl group at the sixth position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-6-(propan-2-yl)pyridine typically involves the bromination of 2-methyl-6-(propan-2-yl)pyridine. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under reflux conditions. The reaction mechanism involves the formation of a bromonium ion intermediate, which subsequently reacts with the pyridine ring to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques such as distillation or recrystallization are used to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

2-(Bromomethyl)-6-(propan-2-yl)pyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.

Oxidation: The compound can be oxidized to form pyridine N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the bromomethyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding methyl derivative.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOMe) are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile or dichloromethane.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

Nucleophilic Substitution: Formation of substituted pyridines such as 2-(azidomethyl)-6-(propan-2-yl)pyridine, 2-(thiocyanatomethyl)-6-(propan-2-yl)pyridine, and 2-(methoxymethyl)-6-(propan-2-yl)pyridine.

Oxidation: Formation of this compound N-oxide.

Reduction: Formation of 2-methyl-6-(propan-2-yl)pyridine.

Aplicaciones Científicas De Investigación

Scientific Research Applications of 2-(Bromomethyl)-6-(propan-2-yl)pyridine

This compound is an organic compound belonging to the pyridine class, characterized by a bromomethyl group at the second position and an isopropyl group at the sixth position of the pyridine ring. It is a versatile compound with applications spanning chemistry, biology, medicine, and industry.

Chemistry

- Building Block: this compound serves as a building block in synthesizing complex organic molecules.

- Intermediates: It is used as an intermediate in preparing pharmaceuticals and agrochemicals.

- Synthesis: It is synthesized through bromination of 2-methyl-6-(propan-2-yl)pyridine using bromine or N-bromosuccinimide (NBS) in an inert solvent like dichloromethane or chloroform under reflux conditions.

Biology

- Enzyme Inhibitors and Receptor Ligands: This compound is employed in studying enzyme inhibitors and receptor ligands.

- Biomolecule Modification: It can modify biomolecules to probe biological pathways.

Medicine

- Therapeutic Properties: this compound is investigated for potential therapeutic properties, including antimicrobial and anticancer activities.

- Diagnostic Agents: It is also used in developing diagnostic agents.

- Biological Activity: Pyridine derivatives exhibit antibacterial properties by interfering with bacterial cell wall synthesis or metabolic pathways. They also possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines.

Case Study: Anticancer Activity

Modifications at the 6-position of pyridine derivatives significantly affect cytotoxicity against cancer cell lines. One derivative showed an IC50 value of 10 μM against breast cancer cells, indicating moderate potency.

Industry

- Specialty Chemicals and Materials: This compound is utilized in producing specialty chemicals and materials.

- Polymers and Coatings: It can be incorporated into polymers and coatings to impart specific properties.

Predicted Collision Cross Section

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| $$M+H]+ | 214.02258 | 137.7 |

| $$M+Na]+ | 236.00452 | 141.8 |

| $$M+NH4]+ | 231.04912 | 143.1 |

| $$M+K]+ | 251.97846 | 141.2 |

| $$M-H]- | 212.00802 | 138.5 |

| $$M]+ | 213.01475 | 137.4 |

Mecanismo De Acción

The mechanism of action of 2-(Bromomethyl)-6-(propan-2-yl)pyridine depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand by interacting with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity or modulation of receptor function. The isopropyl group may enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of biomolecules.

Comparación Con Compuestos Similares

2-(Bromomethyl)-6-(propan-2-yl)pyridine can be compared with other bromomethyl-substituted pyridines and related compounds:

2-(Bromomethyl)pyridine: Lacks the isopropyl group, which may affect its reactivity and biological activity.

2-(Chloromethyl)-6-(propan-2-yl)pyridine: Similar structure but with a chloromethyl group instead of a bromomethyl group. The chlorine atom is less reactive than bromine, leading to different reaction profiles.

2-(Bromomethyl)-4-(propan-2-yl)pyridine: The isopropyl group is positioned at the fourth position instead of the sixth position, which may influence the compound’s steric and electronic properties.

Actividad Biológica

2-(Bromomethyl)-6-(propan-2-yl)pyridine is a pyridine derivative characterized by the presence of a bromomethyl group and an isopropyl substituent. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antibacterial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings, case studies, and synthetic methodologies.

- Molecular Formula : C₁₀H₁₄BrN

- Molecular Weight : 228.13 g/mol

The structural uniqueness of this compound arises from the combination of the bromomethyl and isopropyl groups attached to the pyridine ring, which may influence its reactivity and biological activity.

Antibacterial Activity

Research indicates that pyridine derivatives exhibit significant antibacterial properties. For instance, studies have shown that related compounds can effectively inhibit bacterial growth. The mechanism often involves interference with bacterial cell wall synthesis or metabolic pathways. In particular, compounds with similar structures have demonstrated minimum inhibitory concentrations (MIC) in the low micromolar range against various strains of E. coli and Staphylococcus aureus .

Table 1: Antibacterial Activity Comparison

| Compound Name | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| This compound | TBD | E. coli, S. aureus |

| 2-Bromo-6-methylpyridine | 16 | E. coli |

| 3-Bromomethyl-2-methylpyridine | 8 | S. aureus |

Anti-inflammatory Activity

Pyridine derivatives have also been studied for their anti-inflammatory effects. One study highlighted that certain pyridine compounds could inhibit pro-inflammatory cytokines, which are crucial in mediating inflammatory responses . The presence of halogen groups in related compounds often enhances their anti-inflammatory potency.

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro assays. Compounds structurally similar to it have shown promising results in inhibiting cancer cell proliferation in several cancer lines, including breast and colon cancer cells . The proposed mechanism includes inducing apoptosis and disrupting cell cycle progression.

Case Study: Anticancer Activity

A study involving a series of pyridine derivatives found that modifications at the 6-position significantly affected cytotoxicity against cancer cell lines. For example, one derivative exhibited an IC50 value of 10 μM against breast cancer cells, indicating moderate potency .

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Bromination : The introduction of the bromomethyl group can be performed using brominating agents such as PBr3 or HBr in acetic acid.

- Alkylation : The isopropyl group can be introduced via alkylation reactions with isopropyl halides under basic conditions.

Table 2: Synthesis Methods Overview

| Method | Description |

|---|---|

| Bromination | Using PBr3 or HBr to introduce bromomethyl group |

| Alkylation | Reaction with isopropyl halides in basic media |

Propiedades

IUPAC Name |

2-(bromomethyl)-6-propan-2-ylpyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN/c1-7(2)9-5-3-4-8(6-10)11-9/h3-5,7H,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNFLPQFSDKFUCX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC(=N1)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.